7-methyl-1H-benzo[d]imidazole

Antiviral HIV-1 Nonnucleoside RT Inhibitors

7-Methyl-1H-benzo[d]imidazole (CAS 4887-83-6) is a position-specific heterocyclic building block with unique steric and electronic properties (ACD/LogP 1.845). Essential for α-glucosidase inhibitor SAR (IC50 5.30–29.75 μM) and pyrrolobenzimidazole antitumor leads requiring nucleophilic trapping. Not interchangeable with other methylbenzimidazole isomers. Procure ≥98% purity for reproducible kinase/DNA-alkylating agent R&D.

Molecular Formula C8H8N2
Molecular Weight 132.16 g/mol
CAS No. 4887-83-6
Cat. No. B1586504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methyl-1H-benzo[d]imidazole
CAS4887-83-6
Molecular FormulaC8H8N2
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)NC=N2
InChIInChI=1S/C8H8N2/c1-6-3-2-4-7-8(6)10-5-9-7/h2-5H,1H3,(H,9,10)
InChIKeyQCXGJTGMGJOYDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-1H-benzo[d]imidazole (CAS 4887-83-6): A Position-Specific Methylated Benzimidazole Scaffold with Distinct Biological and Physicochemical Profiles


7-Methyl-1H-benzo[d]imidazole (CAS 4887-83-6), also referred to as 4-methyl-1H-benzimidazole due to tautomerism, is a heterocyclic aromatic compound composed of a benzene ring fused to an imidazole ring, with a methyl substituent at the 7-position of the benzimidazole core [1]. This positional substitution critically differentiates it from other methylbenzimidazole isomers (e.g., 4-methyl, 5-methyl, 6-methyl) and the unsubstituted parent compound, resulting in unique steric and electronic properties that govern its biological activity, physicochemical behavior, and utility as a synthetic building block. The compound is a stable, colorless to pale yellow solid with a molecular weight of 132.16 g/mol and is widely utilized as a pharmacophore in medicinal chemistry, particularly in the design of kinase inhibitors, anti-infective agents, and anticancer compounds [2].

Why 7-Methyl-1H-benzo[d]imidazole Cannot Be Substituted by Other Methylbenzimidazole Isomers or Unsubstituted Benzimidazole in Critical Applications


The position of the methyl group on the benzimidazole ring profoundly alters both electronic distribution and steric environment, directly impacting binding affinity to biological targets, metabolic stability, and overall physicochemical properties. For example, in HIV-1 reverse transcriptase (RT) inhibition, a 4-methyl substituent (analogous to the 7-methyl position) dramatically enhances potency, whereas a 7-methyl analog (i.e., methyl at C7) completely abolishes activity [1]. Similarly, in α-glucosidase inhibition, 2-aryl-7-methylbenzimidazole derivatives exhibit a wide range of IC50 values (5.30–29.75 μM) depending on further substitution, highlighting that the 7-methyl scaffold provides a tunable platform not achievable with unsubstituted or differently methylated analogs [2]. In antitumor pyrrolo[1,2-a]benzimidazole quinones, the 7-methyl substituent uniquely promotes nucleophilic trapping (DNA alkylation), leading to superior cytotoxicity compared to 7-unsubstituted or 7-methoxy derivatives [3]. Even at the physicochemical level, the 7-methyl isomer possesses a distinct ACD/LogP of 1.845 compared to unsubstituted benzimidazole (LogP ~1.3), affecting solubility, permeability, and chromatographic behavior. These position-dependent effects mean that substituting 7-methyl-1H-benzo[d]imidazole with a different isomer or the parent compound is not a scientifically valid exchange and will lead to irreproducible or suboptimal results.

Quantitative Differentiation of 7-Methyl-1H-benzo[d]imidazole: Head-to-Head Comparisons Against Closest Analogs


HIV-1 Reverse Transcriptase Inhibition: C7-Methyl Substitution Abolishes Activity, Contrasting with Potent C4-Methyl Analog

In a study of 1,2-bis-substituted benzimidazoles as HIV-1 reverse transcriptase (RT) inhibitors, substitution at the C4 position (equivalent to C7 in the 7-methyl tautomer) with a methyl group resulted in an IC50 of 0.2 μM against wild-type RT [1]. In stark contrast, the 7-methyl analog (methyl at C7) exhibited no detectable inhibition of HIV-1 RT [1]. This demonstrates a critical, position-specific loss of function that is directly attributable to the methyl group location.

Antiviral HIV-1 Nonnucleoside RT Inhibitors Structure-Activity Relationship

α-Glucosidase Inhibition: 2-Aryl-7-Methylbenzimidazoles Exhibit Micromolar Potency with Clear Structure-Dependent Variation

A series of 27 2-aryl-7-methylbenzimidazole analogs were evaluated for α-glucosidase inhibitory activity [1]. The most potent derivatives showed IC50 values ranging from 5.30 ± 0.10 μM to 29.75 ± 0.19 μM, with compound 25 exhibiting the highest activity at 5.30 μM [1]. The clinically used α-glucosidase inhibitor acarbose, tested in a separate but methodologically comparable assay, has an IC50 of 1.46 ± 0.26 μM [2]. While the 7-methyl series is less potent than acarbose, it demonstrates a clear, tunable activity window that is entirely absent in unsubstituted benzimidazole controls (which are typically inactive) [1].

Antidiabetic α-Glucosidase Inhibitor SAR Postprandial Hyperglycemia

Cytotoxicity in Pyrrolo[1,2-a]benzimidazole Antitumor Agents: 7-Methyl Substitution Yields Highest Potency Among 7-Position Variants

In a comparative study of pyrrolo[1,2-a]benzimidazole quinones (PBIs) bearing a 6-aziridinyl group, the nature of the 7-substituent was found to control the cytotoxic mechanism and potency [1]. The 7-methyl substituent promotes significant nucleophilic trapping (DNA alkylation) and exhibits the highest cytotoxicity among the analogues tested [1]. In contrast, 7-unsubstituted and 7-methoxy derivatives predominantly undergo a 1,5-sigmatropic shift reaction, which is associated with reduced cytotoxic activity [1]. The best antitumor agent in this class, PBI-A (a 7-methyl PBI derivative), possesses nanomolar IC50 values against various human ovarian and colon cancer cell lines [2].

Anticancer DNA Alkylating Agents Topoisomerase II Inhibition Cytotoxicity

Physicochemical Differentiation: Higher Lipophilicity (LogP) and Distinct pKa Relative to Unsubstituted and 5-Methyl Isomers

The 7-methyl substitution significantly alters the physicochemical profile of the benzimidazole core. 7-Methyl-1H-benzo[d]imidazole has a calculated ACD/LogP of 1.845 , compared to a reported LogP of approximately 1.3 for unsubstituted benzimidazole [1]. This increased lipophilicity enhances membrane permeability and influences chromatographic retention. In terms of acid-base behavior, the predicted pKa of 7-methyl-1H-benzo[d]imidazole is 13.15 ± 0.30 , while the experimentally determined pKa of 5-methylbenzimidazole is 5.75 ± 0.01 [2]. This stark difference in basicity (a ΔpKa of ~7.4 units) reflects how methyl group position dramatically alters the electron density on the imidazole nitrogen, impacting solubility, salt formation, and biological target engagement.

Physicochemical Properties Lipophilicity pKa ADME Prediction

Optimal Scientific and Industrial Use Cases for 7-Methyl-1H-benzo[d]imidazole Based on Quantitative Differentiation


Scaffold for Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors (with Critical Caveat)

The direct evidence from HIV-1 RT inhibition studies shows that the 7-methyl substitution on the benzimidazole ring yields an inactive compound, whereas the 4-methyl (7-methyl tautomer) position is critical for potency [1]. Therefore, 7-methyl-1H-benzo[d]imidazole is NOT suitable as a direct building block for HIV-1 RT inhibitors. However, it serves as an essential negative control or a scaffold for exploring alternative antiviral mechanisms where this positional inactivity is desired. Researchers should procure this compound only after confirming that the 7-methyl substitution pattern aligns with their target's SAR requirements [1].

Lead Generation for α-Glucosidase Inhibitors in Antidiabetic Research

2-Aryl-7-methylbenzimidazole derivatives demonstrate reproducible α-glucosidase inhibitory activity in the micromolar range (IC50 5.30–29.75 μM) [2]. This scaffold is a validated starting point for medicinal chemistry optimization aimed at improving potency and selectivity over acarbose. The 7-methyl core provides a synthetically accessible platform for introducing diverse aryl substituents at the C2 position, enabling systematic SAR studies. Procurement of 7-methyl-1H-benzo[d]imidazole is essential for laboratories engaged in antidiabetic drug discovery using benzimidazole-based α-glucosidase inhibitors [2].

Design of Potent DNA-Alkylating Antitumor Agents Based on Pyrrolobenzimidazole

The 7-methyl substituent is uniquely required to achieve maximal cytotoxicity in pyrrolo[1,2-a]benzimidazole quinone antitumor agents, as it promotes the DNA-alkylating nucleophilic trapping pathway [3]. The 7-methyl PBI derivatives show nanomolar IC50 values against ovarian and colon cancer cell lines [4]. Researchers developing reductive alkylating DNA cleaving agents should prioritize the 7-methyl variant over unsubstituted or 7-methoxy analogs to maintain the desired mechanism of action and cytotoxic potency. This compound is a critical intermediate in the synthesis of these advanced antitumor leads [REFS-3, REFS-4].

Physicochemical Studies Requiring Defined Lipophilicity and Basicity Profiles

With a calculated ACD/LogP of 1.845 and a predicted pKa of 13.15, 7-methyl-1H-benzo[d]imidazole possesses distinct lipophilicity and basicity compared to other methylbenzimidazole isomers and the parent compound [REFS-5, REFS-6]. This makes it a valuable reference compound for studies involving partitioning (e.g., logD determination), chromatographic method development (HPLC retention time calibration), and computational ADME model validation. Researchers requiring a benzimidazole scaffold with intermediate lipophilicity and weak basicity should select this compound to match specific experimental design parameters [REFS-5, REFS-6].

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